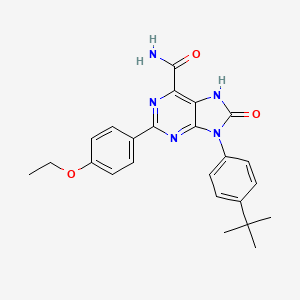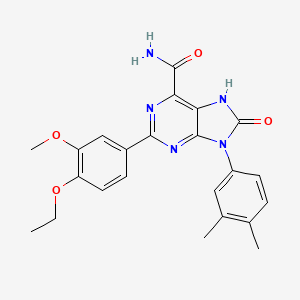![molecular formula C13H19N3O2S B6491811 N-cyclohexyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 898421-33-5](/img/structure/B6491811.png)
N-cyclohexyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide, commonly referred to as N-CH-2-MOPSA, is a synthetic compound used in scientific research. It is a derivative of the cyclohexanecarboxylic acid family, and is composed of a cyclohexyl group, a methyl group, an oxo group, a dihydropyrimidine group, and a sulfanyl group. N-CH-2-MOPSA has been used in a variety of scientific research applications, including as an inhibitor of protein kinases and as a tool to study the biochemical and physiological effects of certain compounds.
Aplicaciones Científicas De Investigación
N-CH-2-MOPSA has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, as a tool to study the biochemical and physiological effects of certain compounds, and as a model compound for the development of new drugs. It has also been used in studies of the structure and function of proteins, and in studies of the effects of various drugs on cells.
Mecanismo De Acción
N-CH-2-MOPSA works by inhibiting the activity of certain protein kinases. Protein kinases are enzymes that regulate the activity of proteins by phosphorylating them. N-CH-2-MOPSA binds to the active site of the protein kinase and prevents it from phosphorylating proteins. This results in the inhibition of the activity of the protein kinase and the inhibition of the activity of the proteins that it regulates.
Biochemical and Physiological Effects
N-CH-2-MOPSA has been used to study the biochemical and physiological effects of certain compounds. Studies have shown that N-CH-2-MOPSA can inhibit the activity of certain protein kinases, which can affect the activity of proteins and other molecules in the cell. N-CH-2-MOPSA has also been shown to affect the expression of certain genes, which can affect the development and function of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-CH-2-MOPSA has several advantages for use in laboratory experiments. It is a relatively stable compound, so it can be stored for long periods of time without deteriorating. It is also relatively soluble in water, so it can be easily dissolved in aqueous solutions. Additionally, it is relatively non-toxic, so it can be used in experiments without causing harm to the cells or organisms being studied.
However, N-CH-2-MOPSA also has some limitations. It is relatively expensive to purchase, so it may not be feasible for experiments requiring large quantities of the compound. Additionally, it is not very specific in its action, so it may affect proteins and other molecules that are not the intended target of the experiment.
Direcciones Futuras
N-CH-2-MOPSA has a variety of potential applications in scientific research. It can be used to study the biochemical and physiological effects of compounds, and it can be used as a tool to study the structure and function of proteins. Additionally, it can be used as a model compound for the development of new drugs. Furthermore, it can be used to study the effects of drugs on cells, and it can be used to study the effects of environmental pollutants on cells. Finally, it can be used to study the effects of mutations on proteins and other molecules.
Métodos De Síntesis
N-CH-2-MOPSA can be synthesized in a three-step process. The first step involves the reaction of cyclohexanecarboxylic acid with thiourea to form a thiourea derivative. The second step involves the reaction of the thiourea derivative with methyl iodide to form a methylthiourea derivative. The third step involves the reaction of the methylthiourea derivative with a pyrimidine derivative to form N-CH-2-MOPSA.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9-7-12(16-13(18)14-9)19-8-11(17)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCVOBBPYQVBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-tert-butylphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6491740.png)


![3-{[11-(4-butoxyphenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]methyl}benzonitrile](/img/structure/B6491754.png)

![11-(4-butoxyphenyl)-4-[(2-chloro-4-fluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B6491767.png)
![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B6491783.png)
![N-(4-bromo-2-fluorophenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491805.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-8-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6491807.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6491815.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6491820.png)
![2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6491822.png)
![4-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B6491831.png)